3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide
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Description
The compound contains a [1,2,4]triazolo[4,3-a]quinazolin-1-yl moiety, which is a type of heterocyclic compound. These types of compounds are often studied for their potential biological activities . The compound also contains a 4-chlorobenzyl group and a 4-methoxybenzyl group, which could potentially influence its physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the [1,2,4]triazolo[4,3-a]quinazolin-1-yl moiety, the 4-chlorobenzyl group, and the 4-methoxybenzyl group. These groups could potentially influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the [1,2,4]triazolo[4,3-a]quinazolin-1-yl moiety, the 4-chlorobenzyl group, and the 4-methoxybenzyl group. These groups could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the [1,2,4]triazolo[4,3-a]quinazolin-1-yl moiety, the 4-chlorobenzyl group, and the 4-methoxybenzyl group could potentially influence properties such as solubility, stability, and reactivity .Mechanism of Action
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is associated with various cellular processes, including proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target, PCAF, by binding to its active site . This interaction is facilitated by the compound’s structural fragments, which are designed for effective binding . The compound’s mode of action is also related to its ability to intercalate DNA . DNA intercalation refers to the insertion of molecules between the planar bases of DNA, which can disrupt the DNA’s normal functioning and lead to anti-proliferative effects .
Biochemical Pathways
The compound’s interaction with PCAF and its DNA intercalation activity can affect various biochemical pathways. PCAF is involved in the regulation of gene expression, so the compound’s action can potentially influence a wide range of cellular processes . The DNA intercalation can disrupt the normal functioning of the DNA, affecting the cell’s ability to replicate and divide .
Result of Action
The compound’s action results in anti-proliferative effects, as demonstrated in evaluations against HepG2, HCT-116, and MCF-7 cells . The compound’s DNA intercalation activity and its interaction with PCAF can disrupt normal cellular processes, leading to decreased cell proliferation .
Future Directions
Properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN5O3/c1-36-21-12-8-18(9-13-21)16-29-25(34)15-14-24-30-31-27-32(17-19-6-10-20(28)11-7-19)26(35)22-4-2-3-5-23(22)33(24)27/h2-13H,14-17H2,1H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLFTMVVCGKKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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